molecular formula C10H11N3O2 B3029629 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid CAS No. 7303-50-6

2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

Cat. No. B3029629
CAS RN: 7303-50-6
M. Wt: 205.21 g/mol
InChI Key: SNLOIIPRZGMRAB-UHFFFAOYSA-N
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Description

The compound 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is a derivative of pyrrolopyridine and propanoic acid, which suggests it could be a key intermediate or a structural motif in pharmaceuticals and bioactive molecules. The pyrrolo[2,3-b]pyridine moiety is a common structure found in various compounds with potential biological activities, and its derivatives are often explored for their pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves several steps, including palladium-catalyzed reactions and regioselective chlorination. For instance, a practical synthesis of a related compound, 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, was achieved by introducing an aminomethyl moiety through a palladium-catalyzed cyanation/reduction sequence, followed by a selective monodechlorination and coupling of two building blocks . Although not the exact compound , this synthesis pathway provides insight into the potential synthetic routes that could be adapted for the synthesis of 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid.

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives can exhibit different forms, such as unionized and zwitterionic states, as seen in the related compound 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid . This suggests that 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid may also exist in multiple forms, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of pyrrolopyridine derivatives can be influenced by various factors, such as the presence of Bronsted acids and bases, and Lewis acids like Sn(2+). For example, the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones showed regioselective production of pyrrolopyridines, which was affected by the pKa of the amine buffer and the presence of Lewis acids . This indicates that the chemical reactions involving 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid could be fine-tuned by controlling the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are not directly discussed in the provided papers. However, the properties such as solubility, melting point, and stability can be inferred from the synthesis and reactivity of similar compounds. For instance, the synthesis of 2-(pyrrolidine-3-yl)acetic acid derivatives involved a [2+2]-photocycloaddition, which suggests that light and heat could play a role in the stability and reactivity of these compounds . Additionally, the interaction of 2-{[3-(Triethoxysilyl)propyl]amino}pyridine with hydrochloric acid indicates that the compound's reactivity with acids could be an important physical property to consider .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • β-Hydroxy-α-Amino Acid Synthesis

    The β-hydroxy-α-amino acid, (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)-propanoic acid, is a crucial intermediate in developing pharmaceutical drugs. Efficient processes using recombinant E. coli fermentation have been developed to produce the enzymes required for synthesizing this compound. The product exhibits high purity and yield, which is significant for downstream pharmaceutical applications (Goldberg et al., 2015).

  • Practical Synthesis for Pharmaceutical Intermediates

    A practical synthesis method for 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a key pharmaceutical intermediate, has been developed. This process involves regioselective chlorination and monodechlorination, demonstrating its utility in pharmaceutical manufacturing (Wang et al., 2006).

Chemical Synthesis and Molecular Diversity

  • Molecular Diversity in Organic Chemistry

    In organic chemistry, secondary α-amino acids, including proline and sarcosine, react with dialkyl acetylenedicarboxylate and N-substituted maleimides to produce functionalized pyrroles. This demonstrates the molecular diversity and potential of α-amino acids in synthesizing complex organic compounds (Chen et al., 2016).

  • Synthesis of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides

    The study on the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides illustrates the varied reactions and potential heterocyclization products that can be obtained from ethyl 4,6-dimethyl-3-[(cyanoacetyl)amino]thieno[2,3-b]-pyridine-2-carboxylate. Such studies contribute to the understanding of organic synthesis and potential applications in materials science (Chigorina et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLOIIPRZGMRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101229652
Record name DL-7-Azatryptophan
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

CAS RN

7303-50-6, 1137-00-4
Record name α-Amino-1H-pyrrolo[2,3-b]pyridine-3-propanoic acid
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Record name 7-Azatryptophan Monohydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ED Gardner, BP Johnson, DA Dimas… - …, 2023 - Wiley Online Library
Aza‐substitution, the replacement of aromatic CH groups with nitrogen atoms, is an established medicinal chemistry strategy for increasing solubility, but current methods of accessing …
JJ Füller, R Röpke, J Krausze, KE Rennhack… - Journal of Biological …, 2016 - ASBMB
Violacein is a natural purple pigment of Chromobacterium violaceum with potential medical applications as antimicrobial, antiviral, and anticancer drugs. The initial step of violacein …
Number of citations: 53 www.jbc.org
W Blankenfeldt, S Schulz, D Jahn, J Moser - 2016 - researchgate.net
Violacein is a natural purple pigment of Chromobacterium violaceum with potential medical applications as antimicrobial, antiviral and anticancer drugs. The initial step of violacein …
Number of citations: 0 www.researchgate.net
E Gardner - 2021 - shareok.org
The overall aim of my work was to expand the practical utility of prenyltransferase-based biocatalysis as a tool in organic synthesis, natural product diversification, and drug discovery …
Number of citations: 0 shareok.org

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